molecular formula C12H14N2O2 B1336060 1-Benzyl-5-oxopyrrolidine-3-carboxamide CAS No. 116041-19-1

1-Benzyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B1336060
CAS No.: 116041-19-1
M. Wt: 218.25 g/mol
InChI Key: GXFFGHGZXQWFHG-UHFFFAOYSA-N
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Description

1-Benzyl-5-oxopyrrolidine-3-carboxamide is a chemical compound with the molecular formula C12H14N2O2.

Preparation Methods

The synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common synthetic route includes the reaction of benzylamine with a suitable pyrrolidine precursor under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Benzyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-5-oxopyrrolidine-3-carboxamide has garnered significant attention in scientific research due to its versatile applications:

Comparison with Similar Compounds

1-Benzyl-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-benzyl-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-12(16)10-6-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFFGHGZXQWFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40411090
Record name 1-benzyl-5-oxopyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40411090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116041-19-1
Record name 1-benzyl-5-oxopyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40411090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate (50 g, 0.21 mol) was stirred in a solution of ammonia in methanol (7 M, 400 mL, 2.8 mol). After 2 days, the solution was concentrated with heating (50° C.) to about 300 mL at which point all solids remained dissolved. The reaction was then allowed to cool down and the resulting solid was filtered, washed with ether and dried to give 1-benzyl-5-oxo-pyrrolidine-3-carboxylic acid amide as colorless crystals (40 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

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